1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one
Overview
Description
“1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives have been involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions have been used to synthesize various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined through various analytical techniques .
Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is a pivotal intermediate in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of derivatives with anti-inflammatory, analgesic, and peripheral N-cholinolytic properties through aminomethylation and reduction reactions, followed by interaction with Grignard reagents (Геворгян et al., 2017; Gevorgyan et al., 2017). Its structural modifications are key in addressing safety liabilities such as mutagenic potential and time-dependent drug-drug interaction by either reducing electron density or blocking reactive sites (Palmer et al., 2012).
Photopolymerization and Coatings
In the field of materials science, derivatives of this compound have been explored for photopolymerization applications. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has shown potential as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals. This discovery opens pathways for advancements in nitroxide-mediated photopolymerization (NMP2) technologies (Guillaneuf et al., 2010).
Drug Discovery and Biological Activities
The compound's role in drug discovery is underscored by its potential in generating novel therapeutic agents. Structural variations of the this compound scaffold have led to the identification of molecules with potent inhibitory activities against oncogenic kinases, showcasing the compound's significance in developing cancer therapeutics (Palmer et al., 2012). Additionally, its derivatives have been investigated for their antimalarial, antitrypanosomal, and antileishmanial activities, highlighting the compound's versatile utility in addressing various parasitic diseases (Girault et al., 2000).
Catalysis and Synthetic Applications
The compound and its derivatives are instrumental in catalysis, exemplified by their use in diastereoselective synthesis of piperidin-2-ones, a class of compounds with significant pharmacological interest (Lam et al., 2005). Such applications demonstrate the compound's critical role in facilitating complex chemical transformations essential for drug development and synthesis of biologically active molecules.
Mechanism of Action
Target of action
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives may inhibit certain enzymes, while others may interact with cell receptors
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets and modes of action. For example, some piperidine derivatives may affect pathways related to inflammation, pain perception, or cell growth
Result of action
The molecular and cellular effects of a compound depend on its targets and mode of action. For example, a compound that inhibits a certain enzyme may result in decreased production of a specific molecule within cells
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and use . For instance, the compound “1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one” may have specific hazard statements and precautionary statements associated with it .
Future Directions
Piperidine derivatives continue to be a focus of research due to their wide range of applications in synthetic chemistry, biochemistry, and pharmacology. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs containing piperidine moiety .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is known to interact with various enzymes and proteins . For instance, it has been found to have potential anticancer properties, possibly due to its interactions with key signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions could potentially influence the survivability of cancer cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of certain cell types . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It may also induce changes in gene expression .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJENSAJMUUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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